2-Isopropylpyridin-3-amine
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Overview
Description
2-Isopropylpyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an isopropyl group at the second position and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, the isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, reduced amines, and halogenated pyridine compounds.
Scientific Research Applications
2-Isopropylpyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Aminopyridine: Lacks the isopropyl group, making it less hydrophobic.
2-Methylpyridin-3-amine: Features a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.
2-Ethylpyridin-3-amine: Contains an ethyl group, which affects its reactivity and solubility.
Uniqueness: 2-Isopropylpyridin-3-amine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and influences its interaction with biological targets. This structural feature can lead to distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-propan-2-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGIMZHZSHEPSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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